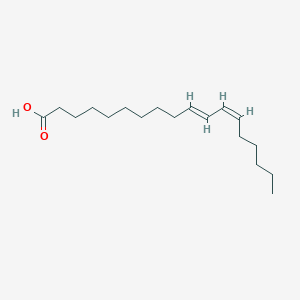

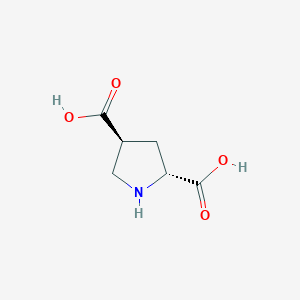

(S)-1-Methyl-3-aminomethyl-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Influence of Methyl Substituent and N-oxide Formation

Research on aminoalkanol derivatives, closely related to piperidines, highlights the significance of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions. These studies are crucial in medicinal chemistry, particularly for developing new anticonvulsant drugs. The detailed structural analysis through X-ray diffraction provides insights into how small changes can impact drug design and functionality (Żesławska et al., 2020).

Novel Heterocyclic Amino Acids Synthesis

The synthesis and characterization of novel heterocyclic amino acids demonstrate the versatility of piperidine derivatives in creating bioactive molecules. These compounds serve as building blocks for achiral and chiral molecules, showcasing the potential of piperidine derivatives in synthesizing complex molecules for therapeutic applications (Matulevičiūtė et al., 2021).

Michael Addition Polymerizations

Investigations into the Michael addition polymerizations of trifunctional amines with diacrylamides, including 4-aminomethyl piperidine, reveal the potential for creating novel poly(amido amine)s. These materials, containing secondary and tertiary amines, could have implications for developing new polymers with unique properties (Wang et al., 2005).

Dipeptidyl Peptidase II Inhibitors

Research on gamma-amino-substituted analogues of piperidine as inhibitors of dipeptidyl peptidase II highlights the therapeutic potential of piperidine derivatives. These compounds show high potency and selectivity, suggesting their usefulness in designing new drugs for various diseases (Senten et al., 2004).

Environmental and Biological Applications

Further studies demonstrate the environmental and biological applications of piperidine derivatives, including their role as corrosion inhibitors and antibacterial agents. These findings suggest the broad applicability of piperidine derivatives beyond traditional pharmaceutical uses, extending into materials science and environmental protection (Raj & Rajendran, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3S)-1-methylpiperidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDTYNCWGSIWBK-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Methyl-3-aminomethyl-piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)

![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)

![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)